melphalan-N-4-hydroxyphenoxyacetamide melphalan-N-4-hydroxyphenoxyacetamide
Brand Name: Vulcanchem
CAS No.: 131089-09-3
VCID: VC0160455
InChI: InChI=1S/C21H24Cl2N2O5/c22-9-11-25(12-10-23)16-3-1-15(2-4-16)13-19(21(28)29)24-20(27)14-30-18-7-5-17(26)6-8-18/h1-8,19,26H,9-14H2,(H,24,27)(H,28,29)/t19-/m0/s1
SMILES: C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl
Molecular Formula: C21H24Cl2N2O5
Molecular Weight: 455.3 g/mol

melphalan-N-4-hydroxyphenoxyacetamide

CAS No.: 131089-09-3

Main Products

VCID: VC0160455

Molecular Formula: C21H24Cl2N2O5

Molecular Weight: 455.3 g/mol

melphalan-N-4-hydroxyphenoxyacetamide - 131089-09-3

CAS No. 131089-09-3
Product Name melphalan-N-4-hydroxyphenoxyacetamide
Molecular Formula C21H24Cl2N2O5
Molecular Weight 455.3 g/mol
IUPAC Name (2S)-3-[4-[bis(2-chloroethyl)amino]phenyl]-2-[[2-(4-hydroxyphenoxy)acetyl]amino]propanoic acid
Standard InChI InChI=1S/C21H24Cl2N2O5/c22-9-11-25(12-10-23)16-3-1-15(2-4-16)13-19(21(28)29)24-20(27)14-30-18-7-5-17(26)6-8-18/h1-8,19,26H,9-14H2,(H,24,27)(H,28,29)/t19-/m0/s1
Standard InChIKey ZVHIURZYHWNOKI-IBGZPJMESA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl
SMILES C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl
Synonyms melphalan-N-4-hydroxyphenoxyacetamide
MelPO
PubChem Compound 88135
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator